6-Aminochroman-4-on

Übersicht

Beschreibung

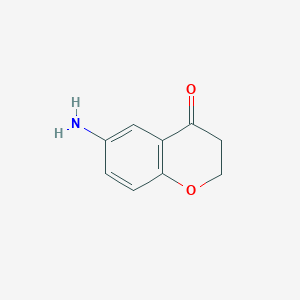

6-Aminochroman-4-one is a heterocyclic compound that belongs to the chromanone family It consists of a benzene ring fused with a dihydropyranone ring, with an amino group attached to the sixth position

Synthetic Routes and Reaction Conditions:

Pechmann Condensation: One common method for synthesizing chromanone derivatives involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.

Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.

Industrial Production Methods:

- Industrial production methods for 6-Aminochroman-4-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

Oxidation: 6-Aminochroman-4-one can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-aminochromanol derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

- The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-Aminochroman-4-one, each with unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2.1 Antidepressant Activity

Research indicates that 6-Aminochroman-4-one exhibits properties similar to selective serotonin reuptake inhibitors (SSRIs) and acts as a dual 5-HT uptake inhibitor and 5-HT1A receptor antagonist. This dual action may enhance its efficacy in treating depression by increasing serotonin levels in the brain while simultaneously blocking autoreceptors that inhibit serotonin release .

2.2 Anticancer Properties

In vitro studies have demonstrated that 6-Aminochroman-4-one possesses cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

2.3 Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of bacterial strains, attributed to its ability to induce redox reactions within microbial cells. This suggests potential applications in treating infections caused by resistant strains .

3.1 Antioxidant Effects

6-Aminochroman-4-one exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Various assays, including DPPH radical scavenging tests, have confirmed its ability to neutralize free radicals effectively .

3.2 Neuroprotective Effects

The compound's neuroprotective properties are of particular interest for treating neurodegenerative diseases. Studies suggest it may help protect neuronal cells from oxidative damage and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Industrial Applications

Beyond pharmacological uses, 6-Aminochroman-4-one is also explored for its utility in developing dyes and pigments due to its chromophoric properties. Its derivatives are being investigated for potential applications in materials science and organic electronics .

Case Studies and Research Findings

Wirkmechanismus

Target of Action

6-Aminochroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits significant variations in biological activities . .

Mode of Action

Chromanone derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects . These activities suggest that 6-Aminochroman-4-one may interact with multiple targets and induce various changes in cellular processes.

Biochemical Pathways

Given the broad range of pharmacological activities exhibited by chromanone derivatives , it can be inferred that 6-Aminochroman-4-one may influence several biochemical pathways.

Result of Action

Chromanone derivatives have been shown to exhibit a wide range of pharmacological activities , suggesting that 6-Aminochroman-4-one may have diverse molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

6-Aminochroman-4-one is known to interact with various enzymes, proteins, and other biomolecules. It is structurally similar to chromanone, which has been found to exhibit a wide range of pharmacological activities

Cellular Effects

Chromanone analogs have been reported to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral activities . These activities suggest that 6-Aminochroman-4-one may influence cell function, gene expression, and cellular metabolism, but specific studies on 6-Aminochroman-4-one are needed to confirm these effects.

Molecular Mechanism

Chroman-4-one derivatives have been found to inhibit pteridine reductase 1 (PTR1), an enzyme involved in the folate metabolism pathway . It is unclear whether 6-Aminochroman-4-one shares this mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Chroman-4-one: Similar in structure but lacks the amino group at the sixth position.

Chromone: Differs by having a double bond between the second and third positions.

Flavanone: Contains a similar core structure but with different substituents.

Uniqueness:

Biologische Aktivität

6-Aminochroman-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and potential anticancer effects. We will also include data tables and relevant case studies to illustrate these findings.

Chemical Structure and Properties

6-Aminochroman-4-one (C9H9NO2) features a chromanone backbone with an amino group at the 6-position. This structural configuration is critical for its biological activity, influencing its interactions with various biological targets.

Biological Activities

1. Antioxidant Activity

Research has demonstrated that derivatives of chroman-4-one, including 6-amino derivatives, exhibit potent antioxidant properties. For instance, a study indicated that certain chromanone derivatives showed superior antioxidant activity compared to established antioxidants like vitamin E and Trolox. The lipid peroxidation inhibition values ranged from 176.8 to 300, while DPPH radical scavenging activities were recorded between 66.4 to 213.9 .

2. Anti-inflammatory Effects

6-Aminochroman-4-one has been evaluated for its anti-inflammatory potential. In vitro studies have shown that compounds related to this structure can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This suggests a mechanism where these compounds may modulate immune responses, making them candidates for treating inflammatory conditions .

3. Anticancer Activity

The anticancer potential of 6-amino derivatives has been explored in various studies. For example, compounds based on the chromanone structure have been reported to inhibit the proliferation of specific tumor cell lines. In one study, the compound SCM9 exhibited significant immunoregulatory effects and reduced cell viability in cancerous cells while showing low toxicity in normal cells .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Neuroprotective Efficacy

A study evaluated the neuroprotective effects of various novologues derived from chroman-4-one against glucose-induced toxicity in sensory neurons. The results indicated that specific substitutions on the B-ring enhanced neuroprotection, with certain compounds restoring normal sensory and motor functions in diabetic models .

Case Study 2: Immunomodulatory Effects

In another investigation, the immunomodulatory profile of SCM9 was assessed through its impact on human peripheral blood lymphocytes and mouse splenocytes. The compound demonstrated a significant reduction in lipopolysaccharide-induced proliferation, indicating potential therapeutic applications in autoimmune disorders .

Eigenschaften

IUPAC Name |

6-amino-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBARYAQCKDIKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602120 | |

| Record name | 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103441-69-6 | |

| Record name | 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.